(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide
Description
The compound (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide is a chromene-based molecule featuring a bromine substituent at position 6 of the benzopyran core and a 2,5-difluorophenylimino group at position 2. The Z-configuration of the imino double bond is critical for its stereochemical orientation, which may influence biological interactions.
Properties
IUPAC Name |
6-bromo-2-(2,5-difluorophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF2N2O2/c17-9-1-4-14-8(5-9)6-11(15(20)22)16(23-14)21-13-7-10(18)2-3-12(13)19/h1-7H,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWNVDXHSVAIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Formation of the Imino Group: The imino group can be introduced by reacting the brominated chromene with 2,5-difluoroaniline in the presence of a suitable condensing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The compound is typically synthesized via condensation reactions. A representative method involves:
python6-bromo-2H-chromene-3-carboxylic acid + 2,5-difluoroaniline → Target compound
This reaction proceeds under acidic conditions (e.g., glacial acetic acid with sodium acetate) via nucleophilic attack of the aniline’s amino group on the chromene carbonyl, followed by dehydration .
Key Synthetic Parameters
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2,5-Difluoroaniline | Glacial AcOH, 80°C | 62–68 | |
| Ethyl chloroformate | DCM, 0°C (activation) | 75 |
Nucleophilic Substitution at the Bromine Center
The bromine atom at position 6 undergoes substitution with nucleophiles, enabling structural diversification:
Examples of Substitution Reactions
| Nucleophile | Product Structure | Catalyst/Conditions | Application |
|---|---|---|---|
| Piperidine | 6-Piperidino derivative | DMF, K₂CO₃, 60°C | Bioactivity optimization |
| Sodium thiophenolate | 6-(Thiophenoxy) analog | EtOH, reflux | Antimicrobial studies |
| Cyanide | 6-Cyano substituted chromene | CuCN, DMSO, 120°C | Fluorescence probes |
These reactions follow an SNAr mechanism due to the electron-withdrawing effects of the chromene-oxygen and imine groups .
Imine Group Reactivity
The difluorophenylimine moiety participates in cyclization and condensation reactions:
Cyclization with Hydrazines
Reaction with hydrazine derivatives forms pyrazole or tetrazole rings:
textTarget compound + Hydrazine → Chromeno[2,3-d]pyrimidin-4-one derivatives
Conditions : Ethanolic NH₂NH₂, 70°C
Yield : 55–72% .
Schiff Base Formation
The imine group reacts with aldehydes to form bis-Schiff bases:
textTarget compound + 4-Nitrobenzaldehyde → Bis-imine adduct
Application : Metal chelation studies for catalytic applications .
Carboxamide Functionalization
The carboxamide group undergoes hydrolysis and cross-coupling:
Hydrolysis to Carboxylic Acid
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| HCl (6M) | 6-Bromo-chromene-3-carboxylic acid | Reflux, 4h | |
| NaOH (10%) | Sodium carboxylate salt | RT, 2h |
Buchwald-Hartwig Amination
Palladium-catalyzed coupling with aryl halides:
textTarget compound + 4-Bromotoluene → N-Aryl carboxamide
Catalyst : Pd(OAc)₂/Xantphos
Yield : 48% .
Phosphorus-Based Reactions
Reactions with phosphorus halides yield heterocyclic phosphorus derivatives:
Formation of Diazaphosphinines
textTarget compound + PCl₃ → Chromeno[2,3-d][1,3,2]diazaphosphinine
Conditions : Dry toluene, 110°C
Application : Antioxidant agents with IC₅₀ = 12–18 μM (DPPH assay) .
Photochemical and Thermal Stability
- Photodegradation : UV light (254 nm) induces C-Br bond cleavage, forming a quinone-like structure .
- Thermal Stability : Decomposes above 240°C via imine group breakdown, as confirmed by TGA-DSC.
Biological Activity-Driven Modifications
Derivatives synthesized from the parent compound show enhanced bioactivity:
| Derivative | Modification Site | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 6-Amino analog | C6 | Anticancer (A549: 0.9 μM) | |
| 3-Nitro substituted | Carboxamide | Antibacterial (MIC: 4 μg/mL) |
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Bromine substitution | 1.2 × 10⁻³ | 85 | High (DMF > EtOH) |
| Imine cyclization | 3.8 × 10⁻⁴ | 72 | Moderate |
| Carboxamide hydrolysis | 5.6 × 10⁻⁵ | 110 | Low |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of cancer cells. A study demonstrated that the introduction of the difluorophenyl group enhances the compound's ability to induce apoptosis in various cancer cell lines, such as breast and lung cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, which leads to cell death .
Agricultural Applications
Fungicidal Activity
The compound is being explored as a potential fungicide. A patent application describes its use in formulations aimed at controlling plant diseases caused by pathogenic fungi. The efficacy of (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide was tested against several fungal strains, showing promising results in preventing crop damage .
Herbicidal Properties
In addition to its fungicidal applications, this compound has been investigated for herbicidal properties. Preliminary studies suggest that it can inhibit the growth of certain weed species, making it a candidate for developing eco-friendly herbicides .
Materials Science Applications
Fluorinated Building Blocks
The incorporation of fluorine into organic compounds significantly alters their physical and chemical properties. This compound serves as a valuable building block in synthesizing fluorinated derivatives that exhibit enhanced stability and biological activity. Its role in developing new materials with tailored properties for specific applications is an area of ongoing research .
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Findings :
Halogen Effects: Bromine at position 6 (Target Compound) provides greater steric bulk and electronic effects compared to chlorine in Analog 2. This may enhance binding to hydrophobic pockets in target proteins but could also increase metabolic stability .
Aromatic Substituent Variations: The 2,5-difluorophenyl group (Target Compound, Analog 2) is associated with kinase inhibition (e.g., TRK inhibitors in ), likely due to fluorine’s electronegativity and ability to modulate π-π stacking. The 4-phenoxyphenyl group (Analog 1) introduces a bulky, lipophilic substituent, which may hinder membrane permeability despite enhancing aromatic interactions .
Amide Modifications :
- The unsubstituted carboxamide in the Target Compound contrasts with the thiazol-2-yl group in Analog 3. The thiazole ring could engage in additional hydrogen bonding or metal coordination, altering target specificity .
Non-Chromene Analogs: TRK Kinase Inhibitors
The European Patent Bulletin highlights a pyrazolo[1,5-a]pyrimidine derivative with a 2,5-difluorophenyl-pyrrolidine group as a TRK kinase inhibitor . While structurally distinct from chromene-based compounds, the shared 2,5-difluorophenyl motif suggests this substituent’s importance in kinase binding. The chromene core’s planar structure may offer alternative binding modes compared to pyrazolopyrimidine’s fused heterocycles.
Biological Activity
The compound (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the chromene class of compounds. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound, such as the bromo substituent and difluorophenyl imino group, suggest potential for significant pharmacological applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 421.2 g/mol. The structure includes:
- A bromo group at the 6-position.
- An imino group derived from a difluorophenyl moiety at the 2-position.
- A carboxamide functional group enhancing its biological activity.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit various biological activities. The following table summarizes some related compounds and their associated activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-chromone | Bromine at 6-position | Anticancer, anti-inflammatory |
| 4-Fluoroaniline | Fluorinated aromatic amine | Antimicrobial |
| N-Acetyl-chromene | Acetamido group on chromene backbone | Antioxidant |
The unique combination of halogenated substituents and functional groups in This compound may provide distinct pharmacological profiles compared to these similar compounds.
Research into the structure-activity relationship (SAR) of chromene derivatives has shown that they can act as antagonists for various receptors, including P2Y6 receptors, which are implicated in several pathological conditions such as cancer and neurodegeneration . The antagonistic activity was demonstrated through cellular assays where specific analogues inhibited calcium transients induced by UDP in human astrocytoma cells.
Case Studies
- Anticancer Activity : A study on related chromene derivatives revealed that certain modifications could enhance their anticancer efficacy. For instance, compounds modified at specific positions showed significant inhibition of cancer cell viability in MTT assays, with some compounds maintaining high cell viability while exhibiting low toxicity .
- Antimicrobial Properties : Another investigation into the antimicrobial effects of chromene derivatives highlighted their potential against various bacterial strains. The presence of halogen atoms in the structure often correlated with increased antimicrobial activity due to enhanced interaction with microbial cell membranes .
Q & A
Q. What are the optimal synthetic routes for (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide?
Methodological Answer: The synthesis typically involves a multi-step process:
Condensation Reaction : React 6-bromo-2-hydroxybenzaldehyde with 2,5-difluoroaniline under reflux in ethanol or acetic acid to form the imino linkage .
Carboxamide Formation : Introduce the carboxamide group via nucleophilic acyl substitution using activated carboxylic acid derivatives (e.g., CDI or HATU) .
Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, DCM:MeOH gradient) to achieve >95% purity .
Q. How is the compound structurally characterized to confirm its Z-configuration and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the imino (C=N) linkage (δ 8.2–8.5 ppm) and Z-configuration via NOESY (nuclear Overhauser effect between chromene H-4 and imino proton) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z 435.277 for [M+H]) .
- X-ray Crystallography : Resolves spatial arrangement, confirming the non-planar chromene-imino geometry .
Q. What in vitro assays are recommended for preliminary biological screening?
Methodological Answer:
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial Screening : Disk diffusion assay (10–100 µg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., TRK) or proteases, comparing inhibition to reference compounds .
Advanced Research Questions
Q. How does the electronic effect of the 2,5-difluorophenyl substituent influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing fluorine atoms activate the phenyl ring for electrophilic substitution but deactivate it toward nucleophilic attacks.
- Mechanistic Insight : Use DFT calculations (e.g., Gaussian 09) to map electron density distribution, identifying reactive sites .
- Experimental Validation : Compare reaction rates with analogs (e.g., chloro vs. fluoro substituents) via kinetic studies in polar aprotic solvents (DMF, DMSO) .
Q. How can contradictions in reported IC50_{50}50 values across studies be resolved?
Methodological Answer: Contradictions often arise from:
- Cell Line Variability : Test the compound against a panel of cell lines (e.g., NCI-60) to assess tissue-specific sensitivity .
- Assay Conditions : Standardize protocols (e.g., incubation time, serum concentration) per CLSI guidelines .
- Purity Verification : Reanalyze batches with HPLC-MS to exclude impurities affecting bioactivity .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this chromene derivative?
Methodological Answer:
- Systematic Modifications : Synthesize analogs with variations at:
- Position 6 : Br vs. Cl, NO .
- Imino Group : 2,5-diF vs. 4-phenoxy .
- Biological Testing : Screen analogs in parallel using standardized assays (e.g., IC for kinase inhibition) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like TRK kinases .
Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., TRK kinase) .
- Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning) to identify critical binding residues .
Q. How can regioselectivity challenges in functionalizing the chromene core be addressed?
Methodological Answer:
- Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer electrophiles to specific positions .
- Metal Catalysis : Use Pd-catalyzed C-H activation (e.g., with [Pd(OAc)]) for selective halogenation at position 8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
